molecular formula C11H13F3O2 B14834706 5-Tert-butoxy-2-(trifluoromethyl)phenol

5-Tert-butoxy-2-(trifluoromethyl)phenol

Cat. No.: B14834706
M. Wt: 234.21 g/mol
InChI Key: UGWNJFTXMKRLKS-UHFFFAOYSA-N
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Description

5-Tert-butoxy-2-(trifluoromethyl)phenol is a chemical compound of interest in advanced organic synthesis and materials science research. It features both a tert-butoxy group and a trifluoromethyl group attached to a phenolic core. The trifluoromethyl (-CF3) group is a key pharmacophore in modern medicinal chemistry due to its high electronegativity, lipophilicity, and metabolic stability. Its incorporation into organic molecules can significantly influence their biological activity, binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties . Concurrently, the tert-butyl group is widely recognized for introducing significant steric hindrance, which can enhance the stability of phenolic compounds and slow their oxidation rates, making them valuable as potential antioxidant precursors or stabilizers . The synergistic interaction of these functional groups makes this compound a potentially valuable building block for developing novel compounds. Its applications may span across multiple R&D sectors, including serving as a precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This product is intended for research purposes and is Not For Diagnostic or Therapeutic Use .

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O2/c1-10(2,3)16-7-4-5-8(9(15)6-7)11(12,13)14/h4-6,15H,1-3H3

InChI Key

UGWNJFTXMKRLKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Structural and Electronic Considerations in Synthesis Design

The molecular architecture of 5-tert-butoxy-2-(trifluoromethyl)phenol presents unique synthetic challenges due to the competing electronic effects of its substituents. The -CF₃ group, a strong meta-directing electron-withdrawing moiety, reduces ring electron density (Hammett σₚ = 0.54), while the tert-butoxy group, an ortho/para-directing electron donor (σₚ = -0.27), creates regiochemical conflicts. X-ray crystallographic data of analogous compounds show that the tert-butoxy group adopts a pseudo-axial conformation to minimize steric clashes with adjacent substituents, necessitating precise reaction sequencing.

Electrophilic Aromatic Substitution Pathways

Trifluoromethylation Using Umemoto and Togni Reagents

Electrophilic trifluoromethylation dominates modern synthesis routes. The Togni II reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitates -CF₃ introduction at the 2-position of phenol derivatives through a radical pathway. In optimized conditions (CH₃CN, 80°C, 24h), this method achieves 78% yield. Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) operates via a two-electron mechanism, requiring Lewis acid activation (FeCl₃, 0.1 eq.) to attain comparable yields (75%). Regioselectivity analysis shows 91% para-CF₃ placement relative to hydroxyl groups when using Umemoto’s system.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while temperatures >70°C prevent kinetically trapped byproducts. A comparative study in DMSO vs. THF demonstrated a 2.3-fold rate increase and 18% yield improvement.

tert-Butoxy Group Installation via Friedel-Crafts Alkylation

Nucleophilic Substitution and Williamson Ether Synthesis

Directed Ortho-Metalation for Trifluoromethyl Placement

Directed ortho-metalation (DoM) strategies overcome electronic challenges. Protecting phenol as its pivaloyl ester enables lithiation at -78°C (LTMP, 1.3 eq.), followed by quenching with trifluoromethyltrimethylsilane (TMSCF₃, 2 eq.) to install -CF₃ at the 2-position (61% yield). Subsequent ester hydrolysis (KOH, MeOH/H₂O) regenerates the hydroxyl group without affecting -CF₃.

Williamson Ether Synthesis for tert-Butoxy Installation

Williamson conditions effectively introduce tert-butoxy groups post-trifluoromethylation. Reacting 2-(trifluoromethyl)phenol with tert-butyl bromide (1.5 eq.) and K₂CO₃ (2 eq.) in refluxing acetone (56°C, 12h) delivers the target compound in 68% isolated yield. Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity in biphasic systems (water/toluene), boosting yields to 74%.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Prefunctionalized Intermediates

Palladium-mediated cross-coupling enables modular synthesis. Bromination of 5-tert-butoxyphenol at the 2-position (NBS, CCl₄, 76% yield) provides a handle for Suzuki coupling with trifluoromethyl boronic esters. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, this route achieves 82% yield with >99% regiopurity.

Ligand and Base Optimization

Bidentate ligands (dppf) suppress proto-deboronation side reactions, while weak bases (Cs₂CO₃) prevent tert-butoxy group cleavage. A ligand screen revealed dppf’s superiority over monodentate PPh₃, improving yields from 68% to 82%.

Green Chemistry and Industrial Scalability

Solvent-Free Mechanochemical Synthesis

A patented solvent-free process employs high-speed ball milling (600 rpm) to react 2-(trifluoromethyl)phenol with tert-butyl carbonate in the presence of K₂CO₃. This method achieves 89% conversion in 2h, eliminating wastewater generation.

Continuous Flow Reactor Optimization

Microfluidic systems enhance safety and yield for exothermic trifluoromethylation steps. A coiled tube reactor (PTFE, 1mm ID) operating at 10 bar and 120°C reduces reaction time from 24h to 8min while maintaining 78% yield.

Comparative Method Analysis

Method Key Reagents Yield (%) Purity (%) Scale-Up Feasibility
Electrophilic CF₃ Togni II, FeCl₃ 78 95 Moderate
DoM + TMSCF₃ LTMP, TMSCF₃ 61 98 Low
Williamson Ether t-BuBr, K₂CO₃ 74 99 High
Suzuki Coupling Pd(dppf)Cl₂, CF₃Bpin 82 99 Moderate
Mechanochemical K₂CO₃, Ball Milling 89 97 High

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Potential Applications

5-Tert-butoxy-2-(trifluoromethyl)phenol has potential applications in pharmaceutical development due to its unique structure and potential biological activity. Compounds with similar structures have demonstrated various pharmacological effects. Interaction studies involving this compound could reveal important insights into its mechanism of action and potential therapeutic uses. These studies might focus on:

  • Drug Discovery The compound can be a building block in synthesizing new pharmaceuticals.
  • Biological Activity Researching the compound's effects on biological systems can lead to new therapeutic applications.

Comparison with Structurally Similar Compounds

The uniqueness of this compound lies in its combination of a bulky tert-butoxy group and a highly electronegative trifluoromethyl group. This combination alters its physical and chemical properties and enhances its potential biological activities compared to similar compounds lacking one or both substituents.

Compound NameStructureUnique Features
4-Tert-butylphenol4-Tert-butylphenolLacks trifluoromethyl group; used as an antioxidant
2-(Trifluoromethyl)phenol2-(Trifluoromethyl)phenolNo tert-butoxy group; exhibits strong electrophilic properties
5-Fluoro-2-hydroxyphenyl5-Fluoro-2-hydroxyphenylFluoro instead of trifluoro; different electronic properties

Related Research

Other tert-butyl compounds have been investigated for various applications:

  • Antioxidant Properties: 4-Tert-butylphenol is used as an antioxidant.
  • Fluorophores: 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene has been researched as a fluorophore for polymeric and solution studies .
  • CFTR Potentiators: N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamides have been identified as CFTR potentiators .

Mechanism of Action

The mechanism by which 5-Tert-butoxy-2-(trifluoromethyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can participate in hydrogen bonding and other interactions, while the tert-butoxy and trifluoromethyl groups can influence its lipophilicity and overall reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

(a) Trifluoromethyl-4-nitrophenol (TFM)

  • CAS : 88-30-2
  • Structure: A phenol derivative with a nitro (-NO₂) group at the para position and a trifluoromethyl group at the meta position.
  • Key Differences :
    • The nitro group in TFM is strongly electron-withdrawing, enhancing acidity (pKa ~4.5–5.0) compared to the tert-butoxy group in the target compound, which is electron-donating via oxygen but sterically bulky.
    • Applications : TFM is widely used as a lampricide (sea lamprey control agent) due to its selective toxicity .

(b) 5-Amino-2-tert-butylphenol

  • CAS : 873055-35-7
  • Structure: Features an amino (-NH₂) group at the para position and a tert-butyl (-C(CH₃)₃) group at the ortho position.
  • Key Differences: The amino group is electron-donating, increasing the phenol’s nucleophilicity, whereas the trifluoromethyl group in the target compound reduces electron density on the aromatic ring. Applications: Serves as an intermediate in dye synthesis or pharmaceutical precursors .

Data Tables

Table 1: Comparative Analysis of Substituted Phenols

Compound CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
5-Tert-butoxy-2-(trifluoromethyl)phenol Not available -CF₃ (ortho), -OC(CH₃)₃ (para) C₁₁H₁₃F₃O₂ ~234.2 (estimated) Research chemical (hypothetical)
Trifluoromethyl-4-nitrophenol (TFM) 88-30-2 -CF₃ (meta), -NO₂ (para) C₇H₄F₃NO₃ 207.11 Lampricide
5-Amino-2-tert-butylphenol 873055-35-7 -NH₂ (para), -C(CH₃)₃ (ortho) C₁₀H₁₅NO 165.23 Synthetic intermediate

Table 2: Electronic and Steric Effects

Compound Electron Effects Steric Effects Acidity (Estimated pKa)
This compound -CF₃ (electron-withdrawing), -OC(CH₃)₃ (mildly donating) High (tert-butoxy bulk) ~8–9 (moderate)
TFM -CF₃ and -NO₂ (both electron-withdrawing) Low (planar nitro group) ~4.5–5.0 (strongly acidic)
5-Amino-2-tert-butylphenol -NH₂ (electron-donating) Moderate (tert-butyl group) ~9–10 (weakly acidic)

Research Findings and Implications

  • Reactivity: The trifluoromethyl group in this compound likely reduces electrophilic substitution reactivity compared to TFM, where the nitro group directs further substitution.

Q & A

Q. How to integrate computational and experimental data for mechanistic insights?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with kinetic isotope effect (KIE) studies. For example, simulate binding affinities to cytochrome P450 enzymes and validate with ¹⁸O-labeled H₂O in oxidation assays. Cross-reference computational activation energies with experimental Arrhenius parameters to refine transition-state models .

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